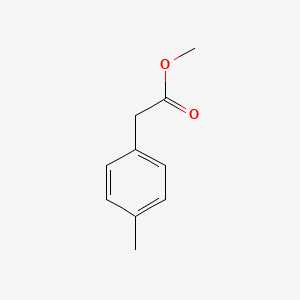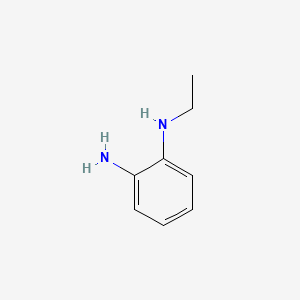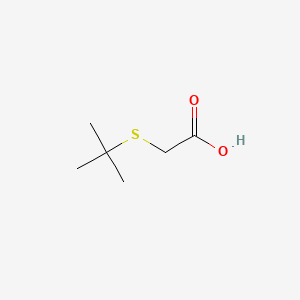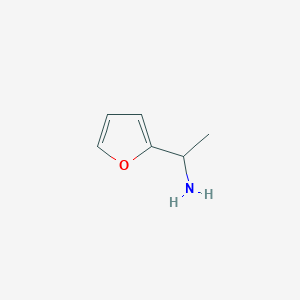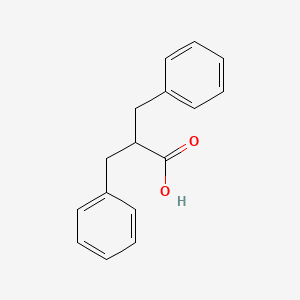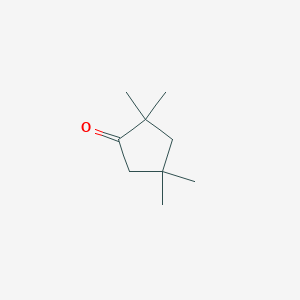
2,2,4,4-Tetramethylcyclopentanone
Descripción general
Descripción
2,2,4,4-Tetramethylcyclopentanone is a chemical compound with the molecular formula C9H16O . It contains a total of 26 atoms; 16 Hydrogen atoms, 9 Carbon atoms, and 1 Oxygen atom .
Synthesis Analysis
The synthesis of 2,2,4,4-Tetramethylcyclopentanone involves a reaction with titanium tetrachloride in dichloromethane at 0°C for approximately 20 minutes under an inert atmosphere . The reaction mixture turns into a brown suspension, which is then quenched by the addition of a solution of saturated aqueous sodium bicarbonate . The resulting mixture is extracted twice with dichloromethane, dried (magnesium sulfate), filtered, and carefully concentrated to a clear oil . The yield of this synthesis is approximately 86.6% .Molecular Structure Analysis
The molecular structure of 2,2,4,4-Tetramethylcyclopentanone is characterized by a cyclopentanone ring with four methyl groups attached to it . The average mass of the molecule is 140.223 Da .Aplicaciones Científicas De Investigación
Organic Nonlinear Optical Materials
The compound’s derivatives, such as 2,2′,4,4′-tetrahydroxybenzophenone , have been studied for their potential in nonlinear optical applications. These materials are crucial for frequency conversion of high-power lasers, optical data storage, and high-speed optical communication systems . The ability to grow single crystals suitable for these applications makes TMCP derivatives valuable for optoelectronics.
Low Dielectric Constant Materials
In microelectronics, materials with a low dielectric constant are sought after for multi-level interconnects. TMCP derivatives can help reduce power consumption and crosstalk between interconnects, which is vital for the advancement of ultra-large scale integrated circuits .
Medical Applications
TMCP derivatives exhibit good biological properties, making them suitable for medical applications. Their biocompatibility allows for their use in various medical devices and implants .
High Impact Amorphous Polymers
TMCP is used to create high impact, amorphous terephthalate copolyesters. These materials demonstrate excellent thermal properties, ultraviolet stability, optical clarity, and low color. They are particularly valuable in engineering thermoplastics due to their high impact resistance and good inherent resistance to yellowing under ultraviolet radiation .
Advanced Material Synthesis
TMCP serves as a precursor for synthesizing advanced materials with specific properties. For example, the synthesis of copolyesters with TMCP can result in materials that have a balance of rigidity and flexibility, which is beneficial for creating durable and resilient products .
Safety and Hazards
The safety data sheet for 2,2,4,4-Tetramethylcyclopentanone indicates that it is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of skin contact, contaminated clothing should be removed immediately and the skin should be rinsed with water .
Mecanismo De Acción
Mode of Action
The mode of action of 2,2,4,4-Tetramethylcyclopentanone is currently unknown due to the lack of research data . The interaction of this compound with its potential targets and the resulting changes remain to be discovered.
Pharmacokinetics
These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2,2,4,4-Tetramethylcyclopentanone’s action are currently unknown due to the lack of research data .
Propiedades
IUPAC Name |
2,2,4,4-tetramethylcyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-8(2)5-7(10)9(3,4)6-8/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDORIKSLMUURSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C1)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196989 | |
| Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,4,4-Tetramethylcyclopentanone | |
CAS RN |
4694-11-5 | |
| Record name | 2,2,4,4-Tetramethylcyclopentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4694-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004694115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,4,4-Tetramethylcyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-tetramethylcyclopentan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.867 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4,4-Tetramethylcyclopentanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLV27DDC35 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




